An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores its synthesis, reactivity, and established applications, particularly its role as a dual inhibitor of the PWWP domains of hepatoma-derived growth factor-related protein 2 (HDGFRP2) and lens epithelium-derived growth factor (PSIP1). This guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics, offering insights into the strategic utilization of this versatile scaffold.
Introduction
4-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS RN: 166196-54-9) is a key heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole moiety. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the pyrazole and pyridine rings offer multiple points for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition in biological systems. This guide will delve into the core chemical properties, synthesis, and known biological significance of this compound, providing a foundational understanding for its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine and its commonly used hydrochloride salt are summarized below. Understanding these properties is essential for its handling, storage, and application in chemical synthesis and biological assays.
Physicochemical Data
| Property | 4-(4-Bromo-1H-pyrazol-3-yl)pyridine (Free Base) | 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride |
| CAS Number | 166196-54-9[1] | 1185103-91-6[2] |
| Molecular Formula | C₈H₆BrN₃[3] | C₈H₆BrN₃·HCl[2] |
| Molecular Weight | 224.06 g/mol [3] | 260.52 g/mol [2] |
| Appearance | Solid at 20°C | Off-white powder[2] |
| Melting Point | Data not available | Data not available |
| Solubility | DMSO: 100 mg/mL (with sonication)[3] | Enhanced solubility in aqueous solutions[2] |
| Storage | Store long-term in a cool, dry place. Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3][4] | Store at 0-8°C[2] |
The hydrochloride salt form is often utilized to improve the compound's solubility in aqueous media, facilitating its use in biological assays and formulations.[2]
Synthesis and Reactivity
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The synthesis would likely involve the formation of the pyrazole ring followed by its bromination, or the construction of the pyridine-pyrazole core followed by a late-stage bromination.
Caption: Retrosynthetic analysis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine.
Plausible Synthetic Protocol
Based on general methodologies for similar structures, a likely multi-step synthesis is as follows:
-
Condensation: Reaction of a pyridine-containing precursor, such as 4-acetylpyridine, with a one-carbon synthon like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.
-
Cyclization: Treatment of the enaminone with hydrazine hydrate to construct the pyrazole ring, yielding 4-(1H-pyrazol-3-yl)pyridine.
-
Bromination: Regioselective bromination of the pyrazole ring at the C4 position using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile.
This approach allows for the late-stage introduction of the bromine atom, which is often advantageous.
Reactivity
The chemical reactivity of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine is dominated by the functionalities of its constituent rings.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. It can also act as a ligand for metal coordination.
-
Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, one of which is acidic (N-H) and can be deprotonated to form an anion. This anion can then participate in N-alkylation or N-arylation reactions.
-
Bromo Substituent: The bromine atom on the pyrazole ring is a key functional group for further synthetic modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This reactivity is fundamental to its utility as a building block in medicinal chemistry.
Spectroscopic Analysis
While experimental spectra for 4-(4-Bromo-1H-pyrazol-3-yl)pyridine are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 8.5-9.0 ppm and δ 7.5-8.0 ppm) corresponding to the α and β protons of the pyridine ring.
-
Pyrazole Proton: A singlet in the aromatic region (likely δ 7.5-8.0 ppm) for the proton at the C5 position of the pyrazole ring.
-
N-H Proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, corresponding to the N-H proton of the pyrazole ring.
¹³C NMR Spectroscopy (Predicted)
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Pyridine Carbons: Signals in the aromatic region (δ 140-155 ppm for carbons adjacent to the nitrogen and δ 120-130 ppm for other carbons).
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Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the bromine (C4) would be expected to appear at a lower field (δ 90-100 ppm) compared to the other pyrazole carbons.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The predicted exact mass is 222.9745 Da.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
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C=N and C=C Stretching: Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and pyrazole rings.
-
C-H Stretching: Absorption bands above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.
Applications in Drug Discovery and Development
4-(4-Bromo-1H-pyrazol-3-yl)pyridine serves as a crucial building block in the synthesis of biologically active molecules. Its utility is highlighted by its role as a precursor to potent enzyme inhibitors.
Inhibition of HDGFRP2 and PSIP1
Recent research has identified 4-(4-Bromo-1H-pyrazol-3-yl)pyridine as a dual inhibitor that targets the PWWP domains of hepatoma-derived growth factor-related protein 2 (HDGFRP2) and lens epithelium-derived growth factor (PSIP1).[3][5] These proteins are implicated in the development and progression of certain cancers, including diffuse intrinsic pontine glioma (DIPG).[3][5]
-
Binding Affinity: The compound binds to HDGFRP2 with a dissociation constant (Kd) of 7 µM and to the PSIP1 PWWP domain with a Kd of 27 µM.[3][5] It also shows activity against the related protein HDGFRP3 with a Kd of 14 µM.[3][5]
The ability of this molecule to inhibit these targets underscores its potential as a lead compound for the development of novel anti-cancer therapeutics.
Scaffold for Kinase Inhibitors
The pyrazole-pyridine scaffold is a common motif in the design of kinase inhibitors. The structural features of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine make it an attractive starting point for the synthesis of libraries of compounds to be screened against various kinases involved in disease pathways.
Workflow for Application in Fragment-Based Drug Discovery
The relatively small size and reactive handle of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine make it an ideal candidate for fragment-based drug discovery (FBDD) approaches.
Caption: A typical workflow for utilizing 4-(4-Bromo-1H-pyrazol-3-yl)pyridine in a fragment-based drug discovery campaign.
Conclusion
4-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined chemical properties, coupled with its versatile reactivity, make it a valuable building block for the synthesis of novel bioactive molecules. The recent identification of its inhibitory activity against HDGFRP2 and PSIP1 highlights its importance as a lead structure for the development of new cancer therapies. This technical guide provides a solid foundation of knowledge for researchers looking to leverage the unique chemical characteristics of this compound in their scientific endeavors.
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